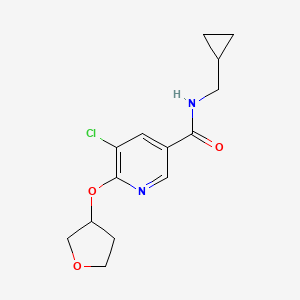![molecular formula C9H7BrF3N3S B2894193 3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine hydrobromide CAS No. 1955540-58-5](/img/structure/B2894193.png)
3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine hydrobromide is a chemical compound characterized by its trifluoromethyl group and thiadiazole ring structure
作用机制
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the trifluoromethyl group attached to a phenyl ring can enhance the potency of a drug by lowering the pka of the cyclic carbamate, enabling a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involving enzymes and receptors .
Result of Action
The presence of the trifluoromethyl group can enhance the potency of a drug, potentially leading to more pronounced effects at the molecular and cellular levels .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine hydrobromide typically involves the following steps:
Formation of the Trifluoromethyl Group: The trifluoromethyl group is introduced to the phenyl ring through trifluoromethylation reactions.
Construction of the Thiadiazole Ring: The thiadiazole ring is formed through cyclization reactions involving appropriate precursors.
Amination: The amine group is introduced to the thiadiazole ring through amination reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, ensuring optimal reaction conditions, and maintaining stringent quality control measures to achieve high purity and yield.
化学反应分析
Types of Reactions: 3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the compound.
Substitution: Substitution reactions can replace certain atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed:
Oxidation: Products may include carboxylic acids, ketones, or alcohols.
Reduction: Products may include alcohols, amines, or aldehydes.
Substitution: Products may include halogenated derivatives or other substituted compounds.
科学研究应用
3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be employed in biological studies to investigate its effects on biological systems and pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials and chemicals with unique properties.
相似化合物的比较
3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine hydrobromide is compared with other similar compounds, highlighting its uniqueness:
Similar Compounds: Other trifluoromethyl-substituted phenyl compounds, thiadiazole derivatives, and amine hydrobromides.
Uniqueness: The presence of the trifluoromethyl group and the specific arrangement of the thiadiazole ring contribute to its distinct chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3S.BrH/c10-9(11,12)6-4-2-1-3-5(6)7-14-8(13)16-15-7;/h1-4H,(H2,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWTWTPEHGSDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NSC(=N2)N)C(F)(F)F.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B2894110.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2894112.png)
![3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B2894114.png)
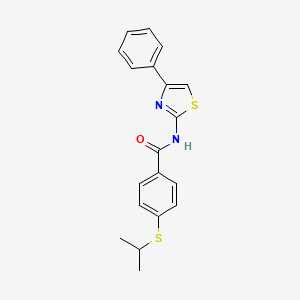
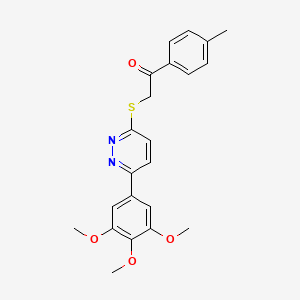
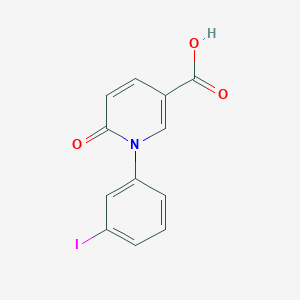

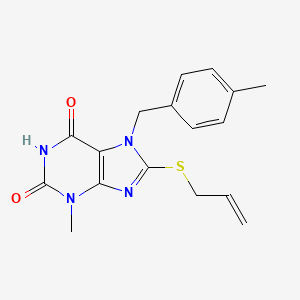
![ethyl 2-[(4-butyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2894126.png)
![1-(Thiolan-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane](/img/structure/B2894127.png)
![N-{3-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2894129.png)
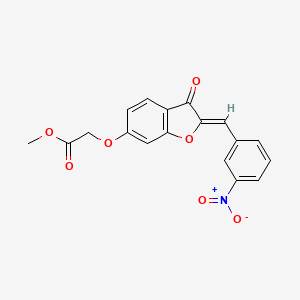
![4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine](/img/structure/B2894131.png)
